molecular formula C16H17N7O3S B292265 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide

Número de catálogo B292265
Peso molecular: 387.4 g/mol
Clave InChI: YUCKKKWCQFPBDG-FYJGNVAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide, also known as AT9283, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.

Mecanismo De Acción

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide inhibits multiple kinases involved in cancer cell proliferation and survival, including Aurora kinases, JAK2, and Bcr-Abl. Aurora kinases are involved in the regulation of cell division, and their overexpression has been linked to cancer cell proliferation and survival. JAK2 is a tyrosine kinase that is involved in the regulation of cell growth and differentiation, and its overexpression has been linked to the development of leukemia and other types of cancer. Bcr-Abl is a fusion protein that is found in the majority of patients with chronic myeloid leukemia, and its inhibition has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Apoptosis is a programmed cell death process that is important for the maintenance of tissue homeostasis, and its dysregulation has been linked to the development of cancer. Angiogenesis is the process by which new blood vessels are formed, and its dysregulation has been linked to the development of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has several advantages for lab experiments, including its specificity for multiple kinases involved in cancer cell proliferation and survival, its ability to induce apoptosis in cancer cells, and its ability to inhibit angiogenesis. However, there are also some limitations to its use in lab experiments, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.

Direcciones Futuras

There are several future directions for the study of 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide, including the development of more potent and selective inhibitors of Aurora kinases, JAK2, and Bcr-Abl, the identification of biomarkers that can predict response to treatment with 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide, and the exploration of combination therapies that can enhance the efficacy of 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide in the treatment of cancer. Additionally, the use of 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases, should be explored.

Métodos De Síntesis

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-amino-3-nitropyrazine with ethyl acetoacetate, followed by the reduction of the resulting compound with sodium borohydride. The second step involves the reaction of the resulting compound with 2-chloro-4-nitrobenzenesulfonyl chloride, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the resulting compound with hydrazine hydrate to produce 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide.

Aplicaciones Científicas De Investigación

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit multiple kinases involved in cancer cell proliferation and survival, including Aurora kinases, JAK2, and Bcr-Abl. 4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Propiedades

Fórmula molecular

C16H17N7O3S

Peso molecular

387.4 g/mol

Nombre IUPAC

4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide

InChI

InChI=1S/C16H17N7O3S/c17-14-13(21-20-9-5-7-10(8-6-9)27(18,25)26)15-19-12-4-2-1-3-11(12)16(24)23(15)22-14/h5-8,20H,1-4H2,(H2,17,22)(H2,18,25,26)/b21-13+

Clave InChI

YUCKKKWCQFPBDG-FYJGNVAPSA-N

SMILES isomérico

C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N/NC4=CC=C(C=C4)S(=O)(=O)N)/C(=N3)N

SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)S(=O)(=O)N)C(=N3)N

SMILES canónico

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)S(=O)(=O)N)C(=N3)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.